molecular formula C6H4BrClFN B6308926 2-Bromo-4-chloro-3-fluoroaniline CAS No. 1253889-54-1

2-Bromo-4-chloro-3-fluoroaniline

Cat. No.: B6308926
CAS No.: 1253889-54-1
M. Wt: 224.46 g/mol
InChI Key: IOOHLHPTFHYPSD-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Research

The presence of multiple halogen atoms on the aniline (B41778) ring imparts unique chemical properties, making these compounds highly valuable in contemporary research. Halogenated aromatic compounds are essential intermediates in the synthesis of pharmaceuticals and agrochemicals. Their halogenated structure allows for the creation of complex molecules through various chemical reactions. The specific type and position of the halogen atoms can influence the reactivity and selectivity of the compound in these reactions.

In the pharmaceutical industry, polyhalogenated anilines are instrumental in the development of new drugs. For instance, they serve as key intermediates in the synthesis of various pharmaceuticals, including anti-cancer agents and antibiotics, where they can enhance therapeutic efficacy. chemimpex.com The incorporation of fluorine, in particular, can improve a drug's metabolic stability and binding affinity to target proteins.

The agrochemical sector also heavily relies on polyhalogenated anilines for the creation of new pesticides and herbicides. chemimpex.com These compounds are used in the formulation of agrochemicals that offer effective crop protection and can lead to improved yields. chemimpex.com

Strategic Importance of 2-Bromo-4-chloro-3-fluoroaniline within Halogenated Aniline Chemistry

This compound, a specific polyhalogenated aniline, holds strategic importance as a versatile building block in organic synthesis. While detailed research findings on this specific isomer are emerging, its structural features suggest significant potential in various applications.

The distinct arrangement of bromine, chlorine, and fluorine atoms on the aniline ring provides multiple reactive sites for further chemical modifications. This allows for the precise construction of complex molecular architectures required for targeted applications in medicinal chemistry and materials science.

Below is a table summarizing the key identification and property data for this compound and a related isomer.

PropertyThis compound2-Bromo-4-chloro-6-fluoroaniline
CAS Number 1253889-54-1 sigmaaldrich.com195191-47-0 chemimpex.com
Molecular Formula C₆H₄BrClFN sigmaaldrich.comC₆H₄BrClFN chemimpex.com
Molecular Weight 224.46 g/mol sigmaaldrich.com224.46 g/mol chemimpex.com
Appearance Not specifiedPurple to dark purple to dark red powder to crystal chemimpex.com
Melting Point Not specified40 - 44 °C chemimpex.com

The utility of similarly structured compounds, such as 2-Bromo-4-fluoroaniline (B89589), as intermediates in the synthesis of antihistamines, antidepressants, and antihypertensive agents highlights the potential applications of this compound. nbinno.com The demand for such fluorinated aniline derivatives is driven by their role in developing potent pharmaceutical molecules. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-chloro-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOHLHPTFHYPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 4 Chloro 3 Fluoroaniline and Analogous Compounds

Direct Halogenation Approaches for Anilines

Direct halogenation of anilines is a primary method for introducing halogen atoms onto the aromatic ring. The powerful activating and ortho-, para-directing nature of the amino group dominates the reactivity, often leading to challenges in controlling selectivity and preventing over-halogenation. allen.inbyjus.com

Regioselective Bromination of Substituted Anilines

The high reactivity of the aniline (B41778) ring towards electrophilic bromination often results in the formation of polybrominated products. allen.in For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com To achieve selective monobromination, the activating effect of the amino group must be tempered. A common strategy is the temporary protection of the amino group via acetylation. The resulting acetanilide is less activated, and the steric bulk of the acetyl group favors halogenation at the para position. chemistrysteps.com

For substrates that are already halogenated, such as 4-chloro-3-fluoroaniline, direct bromination must overcome the combined directing effects of the existing substituents. The amino group strongly directs ortho- and para-, while halogens are deactivating but also ortho-, para-directing. In the case of 4-chloro-3-fluoroaniline, the position para to the amino group is blocked by the chloro substituent. Therefore, bromination would be expected to occur at one of the two ortho positions (positions 2 and 6). The precise outcome would depend on the subtle interplay of electronic and steric factors.

Recent methods have focused on achieving high regioselectivity on unprotected anilines. One approach utilizes copper(II) bromide (CuBr₂) in an ionic liquid, which has been shown to achieve high yields and regioselectivity for para-bromination of various substituted anilines. beilstein-journals.orgresearchgate.net Another method for achieving regioselective bromination involves the in situ formation of a tin amide (PhNH-SnMe₃) from the aniline, which then directs the bromination to the para position in high yield without the formation of dibrominated byproducts. nih.gov

Table 1: Regioselective para-Bromination of Substituted Anilines using CuBr₂ in an Ionic Liquid researchgate.net

SubstrateTimeYield of 4-Bromo Product
2-methylaniline1 h95%
2-methoxyaniline1 h95%
2-fluoroaniline0.5 h91%
3-fluoroaniline10 min90%
2-nitroaniline3 h88%

Controlled Chlorination and Fluorination Strategies

Controlled chlorination of anilines presents similar challenges to bromination. Direct chlorination of unprotected aniline can be achieved using reagents like sulfonyl chloride or N-chlorosuccinimide (NCS). beilstein-journals.org Copper(II) chloride (CuCl₂) in an ionic liquid has been demonstrated as an effective system for the para-chlorination of a range of unprotected anilines with high yield and regioselectivity. beilstein-journals.orgresearchgate.net For example, 2-fluoroaniline and 3-fluoroaniline can be chlorinated at the para-position in 88% and 92% yield, respectively, using this method. researchgate.net

Direct fluorination of anilines is more challenging due to the high reactivity of fluorinating agents. One approach involves the fluorination of a precursor like 4-bromoaniline with an electrophilic fluorine source such as N-fluorobenzenesulfonimide.

Multi-Step Synthetic Sequences from Precursor Anilines

To overcome the challenges of direct halogenation and achieve specific substitution patterns like that of 2-bromo-4-chloro-3-fluoroaniline, multi-step synthetic sequences are often necessary. These routes typically start from a simpler, commercially available aniline or nitrobenzene precursor.

Diazotization-Mediated Transformations for Halogen Introduction

The Sandmeyer reaction is a cornerstone of aromatic synthesis, providing a reliable method to introduce halogens onto an aromatic ring by displacing a diazonium group. wikipedia.orgmasterorganicchemistry.com This process begins with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. masterorganicchemistry.comlumenlearning.com The resulting diazonium group is an excellent leaving group (N₂) and can be replaced by a variety of nucleophiles. lumenlearning.com

For the introduction of bromine or chlorine, the diazonium salt is treated with a copper(I) halide (CuBr or CuCl). wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglumenlearning.com This method is particularly valuable for introducing halogens at positions that are not easily accessible through direct electrophilic substitution. For instance, to synthesize this compound, one could envision starting with an aniline precursor that already has the other substituents in place, and then using a Sandmeyer reaction to introduce the final halogen.

Modern variations of this reaction have been developed that are metal-free, offering a convenient alternative to the classic copper-catalyzed Sandmeyer reaction. nih.gov One-pot procedures have also been developed, where the aniline is converted to the diazonium salt and subsequently to the aryl halide without isolation of the intermediate diazonium salt. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) Routes for Halogenated Aniline Derivatives

Nucleophilic aromatic substitution (SNAr) is another powerful strategy for synthesizing halogenated anilines. chemistrysteps.com This reaction involves the attack of a nucleophile on an aromatic ring that is activated by strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a leaving group (typically a halide). wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comwikipedia.org

In the context of synthesizing compounds like this compound, an SNAr reaction could be used to introduce the amino group. For example, a precursor such as 1-bromo-2,4-dichloro-3-fluorobenzene could potentially react with an ammonia source or a protected amine nucleophile to displace one of the chlorine atoms. The regioselectivity of such a reaction would be governed by the relative activation provided by the other substituents on the ring. The reactivity of halides in SNAr reactions generally follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. chemistrysteps.com

Advanced Catalytic Routes for Aniline Functionalization

Modern synthetic chemistry has seen the development of advanced catalytic methods for the functionalization of aromatic rings, including the synthesis of anilines.

Transition-metal-catalyzed C-H amination is a powerful strategy that allows for the direct formation of C-N bonds, bypassing the need for pre-functionalized starting materials. nih.gov Photoredox catalysis, using catalysts such as acridinium salts, has enabled the direct C-H amination of arenes with primary amines under an aerobic atmosphere. nih.gov Another approach involves a photoelectrochemical method for C-H/N-H coupling of arenes and carbamates, employing DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as a molecular catalyst. chemrxiv.org

Furthermore, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of anilines from aryl halides. organic-chemistry.org This reaction typically employs a palladium catalyst and a suitable ligand to couple an aryl halide or triflate with an amine. This method is highly versatile and tolerates a wide range of functional groups. For instance, fluorinated polyanilines can be synthesized from monomers like 4-chloro-3-fluoroaniline via Buchwald-Hartwig amination. ossila.com Nickel-catalyzed amination has also emerged as a powerful alternative, particularly for the coupling of aryl chlorides and bromides. acs.org

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for forming carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of substituted anilines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgnih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of starting materials. rsc.orgnih.gov In the context of synthesizing analogues of this compound, this reaction could be employed to introduce aryl or other carbon-based substituents at the bromine position.

The development of efficient Suzuki-Miyaura reactions for substrates like unprotected ortho-bromoanilines is of significant interest. rsc.org Research has shown that catalyst systems are crucial for achieving high yields. For instance, CataXCium A Pd G3 has been identified as a uniquely effective catalyst for the coupling of various boronic esters with ortho-bromoanilines. rsc.org The choice of ligand, base, and solvent all play critical roles in the reaction's success, particularly for challenging polyhalogenated substrates where selectivity can be an issue. researchgate.net For these complex substrates, selectivity is often governed by steric and electronic effects, as well as the specific reaction parameters chosen. researchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides (or pseudohalides) and amines. organic-chemistry.org This reaction is a cornerstone for the synthesis of aryl amines and has seen continuous development of more efficient and general catalyst systems. For a molecule like this compound, this methodology would be more relevant for synthesizing its precursors, for example, by coupling an amine to a di- or tri-halogenated benzene (B151609) ring.

The synthesis of fluorinated anilines using this method often requires careful optimization, as the products can be unstable under typical C-N coupling conditions which involve heat and strong bases. nih.gov To overcome this, weaker bases such as potassium phenoxide (KOPh) have been successfully used. nih.govnih.gov The choice of ligand is also critical; bulky, electron-rich monophosphine ligands paired with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ have shown superior performance by facilitating the key reductive elimination step. smolecule.com For large-scale synthesis of related compounds like 3-bromo-2,5-difluoroaniline, catalyst systems such as Pd(dba)₂/Xantphos with K₃PO₄ as the base have proven reliable, even at low catalyst loadings. le.ac.uk

Directed C-H Activation and Functionalization Pathways

Directed C-H activation has emerged as a powerful strategy for the regioselective functionalization of aromatic rings, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov This approach involves the use of a directing group on the substrate, which positions a transition metal catalyst (commonly palladium) in close proximity to a specific C-H bond, enabling its cleavage and subsequent functionalization.

For the synthesis of polyhalogenated anilines, C-H activation pathways can be used to introduce halogen atoms with high regioselectivity. For instance, in a molecule analogous to the precursor of this compound, a directing group could be used to guide bromination or chlorination to a specific position on the aniline ring. The development of specialized catalyst systems is key to overcoming the challenges posed by electron-withdrawing groups, such as fluorine, which can deactivate the aromatic ring towards C-H activation. smolecule.com Research on the C-H functionalization of 4-bromo-3-fluoroaniline has shown that palladium acetate (Pd(OAc)₂) combined with N-protected amino acid ligands is an effective system for halogenation reactions. smolecule.com

Fluorine itself can act as a directing group, promoting ortho-C–H metalation. researchgate.net This innate reactivity can be harnessed in sophisticated catalytic cycles, sometimes involving a transient mediator like norbornene, to achieve functionalization at positions that might otherwise be inaccessible. researchgate.net These advanced methods allow for the direct installation of functional groups onto the fluoroarene core, bypassing the need for multi-step synthetic sequences.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is a critical step in developing a robust and efficient synthesis for a target molecule like this compound. This process involves systematically varying parameters such as the catalyst, ligand, base, solvent, temperature, and reactant stoichiometry to maximize yield and minimize side products. covasyn.com The principles of optimization are illustrated by studies on structurally similar compounds.

For Suzuki-Miyaura couplings involving substituted bromoanilines, a screening of catalysts, bases, and solvents is essential. As shown in the table below, the choice of catalyst and solvent can dramatically impact the reaction yield. In a model reaction, the switch from common palladium catalysts to a specialized palladacycle (CataXCium A Pd G3) and the change of solvent to 2-MeTHF resulted in a significant increase in yield from 11% to 95%. rsc.org

EntryCatalyst (mol%)BaseSolventYield (%)Reference
1Pd(dppf)Cl₂ (10)K₂CO₃Dioxane/H₂O11 rsc.org
2CataCXium A Pd G3 (10)K₃PO₄Dioxane/H₂O50 rsc.org
3CataCXium A Pd G3 (10)K₃PO₄Toluene/H₂O70 rsc.org
4CataCXium A Pd G3 (10)K₃PO₄2-MeTHF/H₂O95 rsc.org
5Pd(OAc)₂/SPhos (10)K₃PO₄2-MeTHF/H₂O<5 rsc.org

Similarly, for Buchwald-Hartwig amination reactions, particularly in large-scale applications, finding conditions that allow for low catalyst loading without sacrificing yield is a key optimization goal. Studies on the synthesis of a difluoro-bromoaniline from a dibromo precursor highlight the importance of screening ligands and the amount of base. The data below shows that Xantphos was a superior ligand compared to BINAP, and using a sufficient excess of K₃PO₄ was crucial to drive the reaction to completion and minimize catalyst deactivation. le.ac.uk

EntryLigandPd(dba)₂ (mol%)Base (equiv.)SolventConversion (%)Reference
1BINAP1.5K₃PO₄ (2.2)Toluene17 le.ac.uk
2Xantphos1.5K₃PO₄ (2.2)Toluene79 le.ac.uk
3Xantphos0.5K₃PO₄ (2.2)Toluene78 le.ac.uk
4Xantphos0.5K₃PO₄ (4.0)Toluene>99 le.ac.uk
5Xantphos0.5K₃PO₄ (4.0)ⁱPrOAc>99 le.ac.uk

These examples demonstrate that a systematic approach to optimizing reaction parameters, including the careful selection of a catalyst system and solvent, is fundamental to achieving high yields in the synthesis of complex molecules like this compound.

Chemical Reactivity and Mechanistic Studies of 2 Bromo 4 Chloro 3 Fluoroaniline

Electrophilic Aromatic Substitution (EAS) Reactivity on the Haloaniline Ring

The reactivity of the 2-Bromo-4-chloro-3-fluoroaniline ring in electrophilic aromatic substitution (EAS) reactions is governed by the electronic and steric effects of its substituents: the amino (-NH2) group, bromine (-Br), chlorine (-Cl), and fluorine (-F). The amino group is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the halogen substituents are deactivating due to their inductive electron-withdrawing effects, but they are also ortho-, para-directing because of their ability to donate electron density through resonance.

In the case of this compound, the directing effects of the substituents are complex. The amino group strongly directs incoming electrophiles to the positions ortho and para to it. However, both ortho positions (positions 3 and 5) are already substituted. The para position (position 5) is also occupied. This leaves position 6 as the only unsubstituted position on the ring. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the bromine atom and meta to the chlorine and fluorine atoms.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.commasterorganicchemistry.com For instance, in a nitration reaction, the nitronium ion (NO2+) acts as the electrophile. byjus.com The reaction typically involves the use of a mixture of nitric acid and sulfuric acid. byjus.com Halogenation introduces a halogen atom onto the aromatic ring and is often catalyzed by a Lewis acid like iron(III) bromide or aluminum chloride. byjus.comlumenlearning.com

Interactive Data Table: Regioselectivity in Electrophilic Aromatic Substitution

SubstituentPositionActivating/DeactivatingDirecting EffectPredicted Site of Electrophilic Attack
-NH2C1ActivatingOrtho, ParaC5, C3 (both occupied)
-BrC2DeactivatingOrtho, ParaC6, C4 (C4 occupied)
-FC3DeactivatingOrtho, ParaC2, C4 (both occupied)
-ClC4DeactivatingOrtho, ParaC3, C5 (both occupied)
Overall Moderately Activated C6

Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogen Substituents

Nucleophilic aromatic substitution (SNAr) on this compound would involve the displacement of one of the halogen atoms by a nucleophile. The feasibility of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, all three halogens could potentially act as leaving groups.

The general order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion (Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate more effectively.

However, the position of the halogen relative to the activating/deactivating groups is also crucial. For a successful SNAr reaction, there should ideally be a strong electron-withdrawing group ortho or para to the halogen being displaced. In this compound, the amino group is electron-donating, which disfavors the formation of the negatively charged Meisenheimer complex and thus deactivates the ring towards SNAr.

Despite the deactivating effect of the amino group, the presence of three electron-withdrawing halogens can make the ring susceptible to SNAr under forcing conditions (high temperature, strong nucleophile). The fluorine atom at C3 is ortho to both the bromine at C2 and the chlorine at C4, potentially making these halogens more susceptible to displacement. However, the amino group's electron-donating nature complicates predictions.

Transformations of the Primary Amino Functional Group

The primary amino group (-NH2) in this compound is a versatile functional group that can undergo a variety of transformations.

Diazotization: The amino group can be converted into a diazonium salt (-N2+) by treatment with a cold, acidic solution of a nitrite (B80452), such as sodium nitrite and hydrochloric acid. This diazonium salt is a valuable intermediate that can be subsequently replaced by a wide range of other functional groups (e.g., -H, -OH, -CN, -X where X is a halogen) through Sandmeyer or related reactions.

Acylation: The amino group can be acylated to form an amide. This is often done to protect the amino group during other reactions or to modify the electronic properties of the ring. Common acylating agents include acid chlorides and acid anhydrides. This transformation introduces a bulky group which can influence the regioselectivity of subsequent reactions.

Alkylation: The amino group can be alkylated to form secondary or tertiary amines. However, polyalkylation is a common side reaction. Reductive amination is a more controlled method for producing secondary amines.

N-Oxidation: The amino group can be oxidized to a nitroso (-NO) or nitro (-NO2) group using appropriate oxidizing agents.

Selective Halogen Exchange and Derivatization Reactions

The different reactivities of the three halogen atoms in this compound can be exploited for selective derivatization through transition metal-catalyzed cross-coupling reactions.

Suzuki Coupling: The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed Suzuki coupling reactions, which form carbon-carbon bonds with boronic acids. This allows for the selective introduction of an aryl or vinyl group at the C2 position.

Buchwald-Hartwig Amination: Similar to Suzuki coupling, the C-Br bond is more readily activated by palladium catalysts than the C-Cl bond in Buchwald-Hartwig amination reactions, enabling the selective formation of a new C-N bond at the C2 position.

Ullmann Condensation: This reaction, typically involving copper catalysis, can be used to form C-O, C-N, or C-S bonds. The relative reactivity of the halogens in Ullmann-type reactions can be influenced by the specific reaction conditions and the nucleophile used.

Halogen-Metal Exchange: The bromine atom can be selectively replaced by a metal (e.g., lithium or magnesium) through halogen-metal exchange using organolithium or Grignard reagents at low temperatures. The resulting organometallic intermediate can then be reacted with various electrophiles.

Interactive Data Table: Reactivity of Halogens in Cross-Coupling Reactions

ReactionCatalyst SystemTypical Reactivity OrderLikely Site of Reaction on this compound
Suzuki CouplingPd(0) / Ligand / BaseI > Br > OTf > ClC2 (Bromine)
Buchwald-Hartwig AminationPd(0) or Pd(II) / Ligand / BaseI > Br > ClC2 (Bromine)
Ullmann CondensationCu(I) or Cu(0) / Ligand / BaseI > Br > ClC2 (Bromine)
Halogen-Metal Exchangen-BuLi or i-PrMgBrBr > ClC2 (Bromine)

Reaction Kinetics and Thermodynamic Considerations in this compound Reactions

The kinetics of reactions involving this compound are influenced by several factors, including the nature of the reactants, the solvent, the temperature, and the presence of catalysts.

For nucleophilic aromatic substitution , the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups and by the electronegativity of the leaving group.

Thermodynamically, the stability of the products relative to the reactants determines the position of equilibrium. In many derivatization reactions, the formation of a more stable product (e.g., due to the formation of a strong C-C or C-N bond) drives the reaction to completion. Computational chemistry can be a valuable tool for predicting the thermodynamics and kinetics of reactions involving complex molecules like this compound by calculating the energies of reactants, transition states, and products.

Computational and Theoretical Investigations of 2 Bromo 4 Chloro 3 Fluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic and electronic levels. These methods provide insights into molecular structure, energy, and a variety of other physicochemical properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Studies of Molecular Structure and Energy

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational cost. For halogenated anilines, DFT calculations, particularly using the B3LYP functional with a suitable basis set like 6-31+G(d,p), are commonly employed to optimize the molecular geometry and calculate the total energy.

In studies of analogous compounds like 2-bromo-6-chloro-4-fluoroaniline, the global minimum energy has been calculated to be approximately -3417.577 Hartrees at the B3LYP level. researchgate.net This value represents the most stable arrangement of the atoms in the molecule. The optimized geometry reveals the influence of the various halogen substituents and the amino group on the benzene (B151609) ring's structure. For instance, the C-N bond length in similar aniline (B41778) derivatives is typically around 1.378 Å, indicating a partial double bond character due to the delocalization of the nitrogen lone pair into the aromatic system. researchgate.net The presence of bulky and electronegative halogen atoms is expected to cause minor distortions in the planarity of the benzene ring.

Ab Initio Methods for Electronic Structure Elucidation

Ab initio methods, such as Hartree-Fock (HF), provide a foundational understanding of the electronic structure of molecules from first principles, without empirical parameterization. While generally less accurate than DFT for many properties, HF calculations are valuable for comparative purposes and for providing a qualitative picture of the electronic distribution.

For related compounds like 2-bromo-6-chloro-4-fluoroaniline, HF calculations have been performed alongside DFT. researchgate.net The total energy calculated by HF is typically higher than that from DFT, for instance, -3412.823 Hartrees for the aforementioned analogue. researchgate.net Comparing the results from both methods helps in assessing the role of electron correlation, which is accounted for in DFT but not in HF. This comparison is crucial for a comprehensive understanding of the electronic behavior of the molecule.

Molecular Geometry Optimization and Conformer Analysis

Geometry optimization calculations on similar molecules, such as 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) and 2-bromo-6-chloro-4-fluoroaniline, have been carried out using both DFT and HF methods. researchgate.netresearchgate.net The results from these studies can be used to predict the bond lengths and angles for 2-Bromo-4-chloro-3-fluoroaniline.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds

ParameterPredicted Value (DFT/B3LYP)Predicted Value (HF)
C-Br Bond Length~2.0 Å~2.0 Å
C-Cl Bond Length~1.75 Å~1.75 Å
C-F Bond Length~1.35 Å~1.34 Å
C-N Bond Length~1.38 Å~1.38 Å
C-C Bond Lengths (Aromatic)~1.39 - 1.41 Å~1.38 - 1.40 Å
C-C-C Bond Angles (Aromatic)~118° - 122°~118° - 122°

Note: These values are estimations based on data from related compounds and may vary for the specific isomer.

Conformer analysis, which involves identifying different spatial arrangements of the atoms (conformers) and their relative energies, is also important. For anilines, a key conformational feature is the pyramidalization of the amino group and its orientation relative to the ring. The energy barrier for the inversion of the amino group can be influenced by intramolecular hydrogen bonding between the amino hydrogens and adjacent halogen atoms. umanitoba.ca

Electronic Properties and Frontier Molecular Orbitals (HOMO/LUMO Analysis)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity.

For substituted anilines, the HOMO is typically a π-orbital delocalized over the benzene ring and the nitrogen atom of the amino group. The LUMO is usually a π*-orbital, also delocalized over the aromatic system. In studies of similar halogenated anilines, the HOMO-LUMO energy gap has been calculated to be in the range of 4-5 eV. researchgate.netthaiscience.info A smaller energy gap suggests that the molecule is more polarizable and has a higher tendency to undergo charge transfer, which can enhance its nonlinear optical properties. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Value (DFT/B3LYP)
HOMO Energy~ -5.5 to -6.0 eV
LUMO Energy~ -1.0 to -1.5 eV
HOMO-LUMO Energy Gap~ 4.5 to 5.0 eV

Note: These values are estimations based on data from related compounds.

Vibrational Spectroscopy Simulations (FTIR, Raman) and Correlation with Experimental Data

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the atoms. Computational simulations of these spectra are invaluable for assigning the observed vibrational bands to specific atomic motions.

For related compounds like 2-bromo-6-chloro-4-fluoroaniline, theoretical vibrational wavenumbers have been computed using DFT and HF methods. researchgate.net These calculated frequencies are often scaled to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations. The potential energy distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode. researchgate.net

Key vibrational modes for this compound would include:

N-H stretching: Typically observed in the region of 3300-3500 cm-1.

C-H stretching (aromatic): Around 3000-3100 cm-1.

C=C stretching (aromatic): In the 1400-1600 cm-1 range.

C-N stretching: Around 1250-1350 cm-1.

C-X (halogen) stretching: These modes appear at lower frequencies, with C-F stretching around 1200-1300 cm-1, C-Cl stretching around 600-800 cm-1, and C-Br stretching below 600 cm-1.

Analysis of Intramolecular Interactions and Charge Distribution (e.g., Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP))

To gain a deeper understanding of the electronic structure and reactivity, further analyses such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) are performed.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a picture of the localized bonds and lone pairs within a molecule. It is particularly useful for quantifying intramolecular charge transfer (ICT) interactions. For halogenated anilines, a significant interaction is the delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the benzene ring (n → π*). This interaction stabilizes the molecule and influences its electronic properties. NBO analysis can also reveal weaker intramolecular hydrogen bonds between the amino hydrogens and adjacent halogen atoms. science.gov

Prediction of Spectroscopic Signatures and Chemical Shifts

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing valuable insights that complement experimental data. For the compound this compound, theoretical calculations can elucidate its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. Such predictions are instrumental in confirming the molecular structure and understanding its electronic environment.

For instance, studies on structurally related halogenated anilines, such as 2,6-dibromo-3-chloro-4-fluoroaniline and 2-bromo-6-chloro-4-fluoroaniline, have utilized DFT methods to compute their vibrational frequencies (FT-IR and FT-Raman) and analyze their molecular structures. google.comgoogleapis.com These studies often involve geometry optimization of the molecule followed by frequency calculations at a specific level of theory, such as B3LYP with a suitable basis set. google.comgoogleapis.com

Predicted ¹H NMR Chemical Shifts

The ¹H NMR chemical shifts for this compound can be predicted using computational methods. These calculations would typically provide the chemical shifts for the two aromatic protons and the two protons of the amine group. The predicted values are influenced by the electronic effects of the bromine, chlorine, and fluorine substituents on the aniline ring. While specific calculated data for this molecule is not available, experimental data for related compounds like 2-bromo-4,6-difluoroaniline (B1266213) and 2-bromo-4-fluoroaniline (B89589) can provide a basis for what to expect.

Predicted ¹³C NMR Chemical Shifts

Computational methods are also employed to predict the ¹³C NMR chemical shifts. These predictions are crucial for assigning the signals in an experimental spectrum to the correct carbon atoms in the molecule. The calculations would account for the inductive and resonance effects of the halogen and amino substituents on the chemical environment of each carbon atom in the benzene ring.

Predicted ¹⁹F NMR Chemical Shifts

The prediction of ¹⁹F NMR chemical shifts is of particular interest for fluorinated aromatic compounds. Computational models can predict the chemical shift of the fluorine atom on the aromatic ring. These predictions are sensitive to the molecular geometry and the electronic environment created by the other substituents. The accuracy of these predictions can be enhanced by using appropriate scaling factors derived from comparisons between theoretical and experimental data for a range of related compounds.

Predicted Infrared (IR) Spectra

Theoretical calculations can generate a predicted IR spectrum, showing the vibrational frequencies and their corresponding intensities. These calculations help in the assignment of the various vibrational modes of the molecule, such as the N-H stretching of the amino group, C-H stretching of the aromatic ring, C-N stretching, and the vibrations associated with the carbon-halogen bonds. For related molecules like 2-bromo-6-chloro-4-fluoroaniline, detailed vibrational assignments have been performed using DFT calculations. googleapis.com

Predicted UV-Vis Spectra

Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information provides insights into the electronic transitions occurring within the molecule.

Data Tables

As specific computational research for this compound is not available in the public domain, data tables for its predicted spectroscopic signatures cannot be provided at this time. The generation of such tables would require dedicated quantum chemical calculations to be performed for this molecule.

Lack of Specific Research Data Precludes Detailed Article on this compound

A comprehensive review of scientific literature and patent databases reveals a significant scarcity of specific research data for the chemical compound this compound (CAS No. 1253889-54-1). While this compound is commercially available from various suppliers as a chemical intermediate or building block, there is a notable absence of published studies detailing its specific applications in complex organic synthesis as requested. bldpharm.comsigmaaldrich.com

The role of similarly structured haloanilines as precursors in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals is well-documented. chemimpex.com For instance, related compounds are known to participate in cyclization reactions to form nitrogen-containing heterocycles. pitt.educhemsrc.com This suggests a potential, yet unconfirmed, utility for this compound in similar synthetic pathways.

However, due to the strict requirement to focus solely on this compound, and the lack of specific research findings for this particular isomer, it is not possible to generate a thorough and scientifically accurate article covering the requested topics of:

Role of 2 Bromo 4 Chloro 3 Fluoroaniline As a Building Block in Complex Organic Synthesis

Synthetic Utility in Agrochemical and Specialty Chemical Development:The specific application of 2-Bromo-4-chloro-3-fluoroaniline in the synthesis of agrochemicals or specialty chemicals is not described in the reviewed sources.

Without dedicated research on this specific compound, any discussion of its reactivity and applications in the outlined areas would be speculative and based on analogies to different molecules, thereby failing to meet the required standard of scientific accuracy for the requested article.

Analytical and Spectroscopic Methodologies for Structural Elucidation of 2 Bromo 4 Chloro 3 Fluoroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides a detailed map of the atoms within a molecule. For 2-bromo-4-chloro-3-fluoroaniline, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of the hydrogen atoms. In this compound, the protons of the amino group (-NH₂) typically appear as a broad singlet, with a chemical shift that can be influenced by the solvent, concentration, and temperature due to hydrogen bonding. organicchemistrydata.org The aromatic protons will exhibit more complex splitting patterns (doublets or doublets of doublets) due to coupling with each other and with the adjacent fluorine atom. The electron-withdrawing effects of the halogen atoms (bromine, chlorine, and fluorine) and the electron-donating amino group will influence the precise chemical shifts of these aromatic protons. organicchemistrydata.orgcdnsciencepub.com

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each carbon atom in this compound will have a distinct resonance in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons are typically found in the 110 to 140 ppm range. libretexts.org The carbons directly bonded to the electronegative halogen atoms will be significantly affected, and the carbon attached to the fluorine atom will show coupling (C-F coupling), which provides further structural confirmation.

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is an invaluable tool. It provides a direct observation of the fluorine nucleus. For this compound, a single resonance is expected, and its chemical shift will be characteristic of the electronic environment created by the adjacent bromo and amino groups. Coupling between the fluorine and neighboring protons (H-F coupling) will result in a splitting of the ¹⁹F signal, confirming the substitution pattern on the aromatic ring.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Typical Multiplicity Notes
¹H (Aromatic) 6.5 - 7.5 d, dd Chemical shifts and coupling patterns are influenced by all substituents.
¹H (-NH₂) 3.5 - 5.0 br s Shift is variable and depends on solvent and concentration. organicchemistrydata.org
¹³C (Aromatic) 110 - 150 s, d Carbons bonded to halogens will show distinct shifts. C-F coupling is expected.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear around 3030 cm⁻¹, while the aromatic C=C stretching vibrations cause a series of peaks in the 1450 to 1600 cm⁻¹ range. libretexts.orgpressbooks.pub The C-F, C-Cl, and C-Br stretching vibrations are found in the fingerprint region of the spectrum (below 1300 cm⁻¹). Specifically, C-Cl stretches are often observed between 850-550 cm⁻¹ and C-Br stretches between 690-515 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and can provide complementary information to the IR spectrum. The vibrations of the carbon-halogen bonds may also be more prominent in the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Amino (-NH₂) N-H Stretch 3300 - 3500
Aromatic Ring C-H Stretch ~3030
Aromatic Ring C=C Stretch 1450 - 1600
Carbon-Fluorine C-F Stretch 1000 - 1400
Carbon-Chlorine C-Cl Stretch 850 - 550 orgchemboulder.com

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound. Upon ionization, the molecule fragments in a predictable manner, and the resulting mass-to-charge ratios of the fragments are detected.

For this compound, the molecular ion peak (M⁺) will be a key feature in the mass spectrum. A distinctive isotopic pattern will be observed for the molecular ion due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks (M, M+2, M+4) that is a clear indicator of the presence of one bromine and one chlorine atom in the molecule. docbrown.info

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for halogenated anilines can include the loss of a halogen atom or the amino group. researchgate.net For instance, the loss of a bromine atom would lead to a significant fragment ion.

Chromatographic Techniques for Purity Assessment and Separation (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatography is essential for determining the purity of a substance and for separating it from starting materials, byproducts, or other impurities.

Gas Chromatography (GC): GC is a suitable technique for analyzing volatile and thermally stable compounds like this compound. epa.gov When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a mixture. The retention time in GC is a characteristic of the compound under a given set of conditions, and the peak area can be used to quantify its purity. For aniline (B41778) and its derivatives, a variety of capillary columns can be used, and a nitrogen-phosphorus detector (NPD) can offer enhanced selectivity. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of a wide range of compounds. For aniline derivatives, reversed-phase HPLC is commonly employed. rsc.orgsielc.comnih.gov This typically involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov A UV detector is commonly used because the aromatic ring of the aniline derivative absorbs UV light, allowing for sensitive detection. The purity of the sample is assessed by the relative area of the main peak in the chromatogram.

Table 3: Common Chromatographic Conditions for Aniline Derivatives

Technique Stationary Phase Example Mobile Phase Example Detector
Gas Chromatography (GC) Phenyl-methylpolysiloxane (e.g., DB-5) Helium or Nitrogen Mass Spectrometer (MS), Nitrogen-Phosphorus Detector (NPD) epa.gov

Future Research Directions and Emerging Paradigms in 2 Bromo 4 Chloro 3 Fluoroaniline Chemistry

Development of More Sustainable and Greener Synthetic Routes for Halogenated Anilines

The chemical industry's shift towards sustainability is a primary driver for innovation in the synthesis of halogenated anilines. Traditional methods often rely on hazardous reagents and generate significant waste. Future research will prioritize the development of environmentally benign synthetic pathways.

Key areas of development include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net For halogenated anilines, microwave-assisted reactions can lead to high-yield synthesis without the need for transition metals or organic solvents, representing a significant step towards greener processes. tandfonline.comresearchgate.net

Use of Greener Solvents: Research is moving away from volatile and toxic organic solvents. Water, ionic liquids, and supercritical fluids are being explored as viable alternatives. chemistryjournals.net Water is particularly attractive due to its non-toxicity and abundance. chemistryjournals.net

Alternative Reagents: Efforts are underway to replace hazardous reagents. For instance, in bromination reactions, using hydrobromic acid with an oxidizing agent like hydrogen peroxide can be a safer alternative to using elemental bromine. google.com Similarly, replacing conventional acetic anhydride (B1165640) with more benign acetylating agents in multi-step syntheses is a key goal. acs.org

Catalytic Hydrogenation: For the synthesis of anilines from their nitroaromatic precursors, catalytic hydrogenation using catalysts like Platinum on carbon (Pt/C) in a solvent-free process offers high conversion rates, yield, and selectivity, aligning with the principles of green chemistry. google.com

Table 1: Comparison of Traditional vs. Green Synthetic Strategies for Halogenated Anilines

Feature Traditional Synthesis Green/Sustainable Synthesis
Solvents Volatile Organic Compounds (VOCs) Water, Ionic Liquids, Supercritical Fluids
Reagents Hazardous (e.g., Br₂) Safer alternatives (e.g., HBr/H₂O₂)
Energy Conventional heating (long reaction times) Microwave irradiation (rapid heating)
Catalysts Often heavy metals, used stoichiometrically Recyclable catalysts (e.g., Pt/C), biocatalysts
Waste High E-Factor (waste/product ratio) Lower E-Factor, focus on atom economy

Exploration of Novel Catalytic Transformations for Enhanced Regioselectivity and Yield

Achieving precise control over the placement of substituents on the aromatic ring (regioselectivity) is a fundamental challenge in organic synthesis. For a molecule like 2-Bromo-4-chloro-3-fluoroaniline, where specific isomerism is key, developing highly regioselective reactions is crucial.

Future research will likely focus on:

Advanced Halogenation Protocols: Developing catalytic systems that can selectively introduce bromine, chlorine, or fluorine atoms at specific positions on an aniline (B41778) or its precursor. This could involve directing group strategies or shape-selective catalysts like zeolites.

Site-Selective C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool. Catalytic C-H activation could allow for the introduction of halogens or other functional groups onto a pre-formed aniline ring with high precision, avoiding the need for multi-step classical routes involving blocking and deblocking steps.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It is used for synthesizing fluorinated polyanilines and could be adapted for the synthesis of complex aniline derivatives. ossila.com

Diazotization-Deamination Reactions: The conversion of an amino group to a diazonium salt, followed by its removal or replacement, is a classic but still relevant strategy. A patented method for a related isomer involves the bromination of 3-chloro-2-fluoroaniline, followed by a diazotization and deamination reaction to yield the final product, showcasing a pathway for manipulating substituents. google.com

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry has become an indispensable tool for modern chemical research. By simulating molecules and reactions, scientists can predict outcomes, screen candidates, and design experiments more efficiently, saving time and resources.

For this compound, computational modeling can be applied to:

Predict Physicochemical Properties: Quantum mechanical calculations can predict properties such as molecular geometry, electronic structure, dipole moment, and spectral characteristics (NMR, IR). This data is valuable for characterization and for predicting how the molecule will interact with other substances. nih.gov

Reaction Pathway Modeling: Computational models can be used to explore different synthetic routes, calculate activation energies, and predict the most likely products and byproducts. This allows chemists to identify the most promising reaction conditions before heading to the lab.

Virtual Screening for Applications: By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the electronic and optical properties of materials derived from this aniline. This enables virtual screening for applications in electronics or materials science.

Expanded Applications in Materials Science and Advanced Functional Molecules

The unique substitution pattern of this compound makes it an attractive building block for creating advanced materials. The interplay of the electron-withdrawing halogens and the electron-donating amino group can be harnessed to tune the properties of polymers and other functional molecules.

Potential future applications include:

Organic Semiconductors: Halogenated anilines are used as monomers for synthesizing polymers for electronic applications. google.com Polyanilines and their derivatives are known for their conductive properties, and the specific halogen substituents of this compound could be used to fine-tune the bandgap and charge-transport properties of new semiconductor materials. ossila.com

Functional Polymers and Coatings: The presence of halogens can enhance properties like thermal stability and flame retardancy. Polymers incorporating this aniline could be developed for use as specialty coatings or high-performance plastics.

Precursors for Active Pharmaceutical Ingredients (APIs): Halogenated anilines are crucial intermediates in medicinal chemistry. ossila.comgoogle.com The specific structure of this compound could serve as a scaffold for the synthesis of novel drug candidates, where the halogens modulate factors like metabolic stability and binding affinity.

Q & A

Q. Purification :

  • Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
  • Recrystallization from ethanol/water improves purity.
  • Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F/¹H NMR ensures >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H NMR : Identifies aromatic protons and amine signals. Splitting patterns reveal substituent positions (e.g., coupling constants for ortho/para halogens).
  • ¹³C/¹⁹F NMR : Confirms halogenation (e.g., ¹⁹F chemical shifts at ~-110 ppm for meta-fluorine).
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (M⁺ at m/z 224) and isotopic patterns (Br/Cl) validate the structure.
  • IR Spectroscopy : N-H stretches (~3400 cm⁻¹) and C-Br/C-Cl vibrations (500-800 cm⁻¹) confirm functional groups .

Advanced: How do the electronic effects of bromine, chlorine, and fluorine influence regioselectivity in nucleophilic substitution reactions?

Answer:
The substituents’ electronic profiles dictate reactivity:

  • Fluorine (3-position): Strongly electron-withdrawing (-I effect), activates meta positions for nucleophilic attack.
  • Bromine/Chlorine (2- and 4-positions): Moderate -I/+M effects. Bromine’s lower electronegativity vs. chlorine may lead to divergent reactivities.

Example : In Suzuki-Miyaura coupling, the 4-chloro position is more reactive than 2-bromo due to steric hindrance and resonance stabilization. Computational modeling (DFT) can predict reactive sites by analyzing partial charges and Fukui indices .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of halogenated anilines?

Answer:

  • Single-crystal X-ray diffraction (XRD) : Resolves bond lengths/angles, confirming halogen positions. For example, C-Br (1.89 Å) vs. C-Cl (1.74 Å).
  • SHELX refinement : Use SHELXL for high-resolution data (R-factor < 5%). Twinning or disorder in crystals (common with halogens) requires careful treatment .
  • Complementary methods : Pair XRD with solid-state NMR to validate dynamic vs. static disorder .

Advanced: What metabolic pathways are predicted for this compound in biological systems?

Answer:
Based on analog studies (e.g., 2-fluoroaniline):

Phase I Metabolism :

  • Hydroxylation : Cytochrome P450 enzymes (CYP2E1) catalyze 4-hydroxylation at the para position.
  • Dehalogenation : Possible reductive dehalogenation of bromine or chlorine.

Phase II Conjugation :

  • Glucuronidation/Sulfation : The amine group forms stable conjugates for excretion.

Experimental validation : Use liver microsomes (rat/human) with LC-MS/MS to track metabolites .

Advanced: How can researchers address contradictions in reported reaction yields for cross-coupling reactions involving this compound?

Answer:
Contradictions often arise from:

  • Catalyst selection : Pd(PPh₃)₄ vs. XPhos-Pd-G3 (e.g., 60% vs. 85% yield).
  • Solvent effects : DMF vs. THF (polar aprotic solvents enhance stability of intermediates).

Q. Methodology :

Design of Experiments (DoE) : Vary catalyst loading, temperature, and solvent systematically.

Byproduct analysis : Use GC-MS to identify side products (e.g., dehalogenated species).

Kinetic studies : Monitor reaction progress via in-situ IR or NMR .

Advanced: What computational methods predict the compound’s environmental persistence and toxicity?

Answer:

  • QSPR models : Correlate molecular descriptors (logP, polar surface area) with biodegradability.
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity with environmental oxidants.
  • Ecotoxicity assays : Use Vibrio fischeri (Microtox) for acute toxicity screening.

Example : The compound’s logP (~2.8) suggests moderate bioaccumulation potential. Persistence in water can be tested via OECD 301F (ready biodegradability) .

Table 1: Comparison of Halogen Effects on Reactivity

PositionHalogenElectronic EffectReactivity in SNAr
2Br-I, +M (weak)Moderate
3F-I (strong)High (meta-directing)
4Cl-I, +M (moderate)High

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.